methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate is a complex organic compound with the molecular formula C13H13N3O3S . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these heterocyclic structures makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s heterocyclic structure allows it to engage in various binding interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrazine derivatives, such as:
- Thiophene-2-carboxylic acid
- Pyrazine-2-carboxamide
- Methyl 2-(pyrazine-2-carboxamido)thiophene-3-carboxylate .
Uniqueness
What sets methyl 4,5-dimethyl-2-(pyrazine-2-carboxamido)thiophene-3-carboxylate apart is its unique combination of functional groups and heterocyclic rings. This structure imparts specific chemical properties and reactivity, making it particularly valuable in the synthesis of complex organic molecules and in various research applications .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-7-8(2)20-12(10(7)13(18)19-3)16-11(17)9-6-14-4-5-15-9/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHACSVUULUANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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